molecular formula C12H12F3N5O B6951493 N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6951493
M. Wt: 299.25 g/mol
InChI Key: VJSIQIDTIZAQQJ-UHFFFAOYSA-N
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Description

N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O/c13-12(14,15)7-19(9-2-1-3-9)11(21)8-4-5-20-10(6-8)16-17-18-20/h4-6,9H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSIQIDTIZAQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CC(F)(F)F)C(=O)C2=CC3=NN=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors One common route involves the cyclization of a suitable pyridine derivative with a tetrazole precursor under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism by which N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-7-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and selectivity are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-7-carboxamide
  • N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-6-carboxamide
  • N-cyclobutyl-N-(2,2,2-trifluoroethyl)tetrazolo[1,5-a]pyridine-8-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.

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